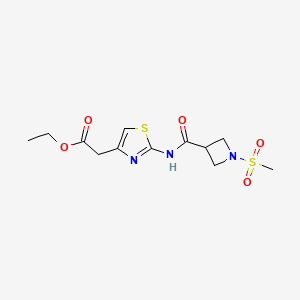

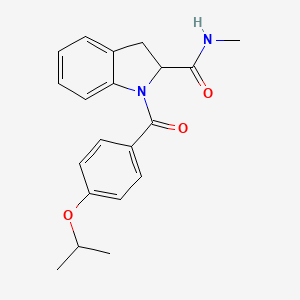

![molecular formula C20H22N4O3S2 B2751672 N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 1020968-22-2](/img/structure/B2751672.png)

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as DMTB, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.

Scientific Research Applications

Heterocyclic Synthesis

- Synthesis of Novel Derivatives : Research has explored the synthesis of novel derivatives incorporating the thiazolo[4,5-b]pyridin moiety. These derivatives are obtained through intramolecular cyclization processes and are relevant in the context of developing new chemical compounds with potential applications in various fields (Ho & Suen, 2013).

Molecular Interaction Studies

- Antagonist Interaction with CB1 Cannabinoid Receptor : The compound has been studied for its molecular interaction with the CB1 cannabinoid receptor, providing insights into its binding conformation and potential implications for receptor ligand development (Shim et al., 2002).

Antimycobacterial Activity

- Design and Synthesis of GyrB Inhibitors : The compound is part of a series designed for inhibiting Mycobacterium tuberculosis GyrB ATPase. These studies contribute to the development of new antituberculosis agents (Jeankumar et al., 2013).

Anticancer Research

- Development of Imidazo[1,2-a]pyridine-3-carboxamides : Research in this area focuses on creating compounds based on the structure of the compound for potential use in anticancer therapies (Lv et al., 2017).

Biological Evaluation

- Synthesis of Isoxazole and Naphthyridine Derivatives : This involves creating novel compounds for antimicrobial activity, contributing to the search for new therapeutic agents (Patel et al., 2012).

Immunology

- Potentiation of Adjuvant Activity : The compound has been identified as a small molecule that can enhance immune responses in vaccines, signifying its potential in immunological applications (Saito et al., 2022).

Antipsychotic Agent Research

- Evaluation as Potential Antipsychotic Agents : Studies involve synthesizing and evaluating heterocyclic analogues for their potential use in antipsychotic therapies (Norman et al., 1996).

Vascular Endothelial Growth Factor Inhibition

- Inhibition of VEGFR-2 Kinase Activity : Research has identified analogues of the compound as potent and selective inhibitors, important in cancer treatment and angiogenesis studies (Borzilleri et al., 2006).

Antimicrobial Studies

- Synthesis of Pyridine Derivatives : The compound is used in the synthesis of new derivatives with potential antimicrobial properties (Patel & Agravat, 2007).

Antiviral Drug Discovery

- Paradigms in Antiviral Drug Development : The compound is mentioned in reviews focusing on new strategies and developments in antiviral drug discovery (De Clercq, 2009).

Positron Emission Tomography Studies

- Study of Peripheral Benzodiazepine Receptor : The compound is involved in the synthesis and evaluation of derivatives for imaging studies related to neurodegenerative disorders (Fookes et al., 2008).

properties

IUPAC Name |

N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S2/c1-13-12-14(2)21-18-17(13)28-20(22-18)23-19(25)15-6-8-16(9-7-15)29(26,27)24-10-4-3-5-11-24/h6-9,12H,3-5,10-11H2,1-2H3,(H,21,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXGTVCRRGDDSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

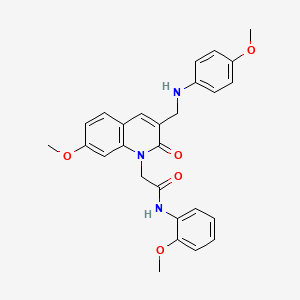

![4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2751589.png)

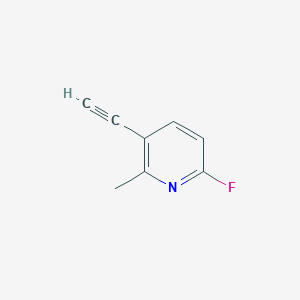

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2751591.png)

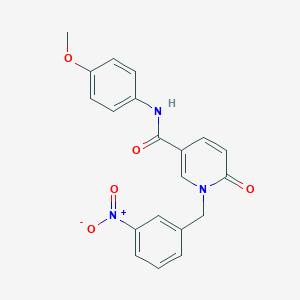

![Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine](/img/structure/B2751596.png)

![4-{[(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetyl]amino}benzamide](/img/structure/B2751599.png)

![N-[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-N-methylprop-2-enamide](/img/structure/B2751606.png)

![N-mesityl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/structure/B2751612.png)